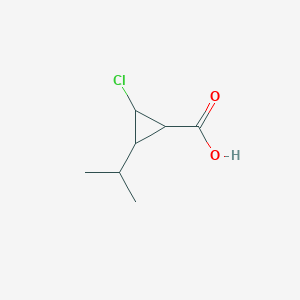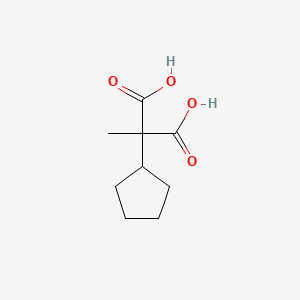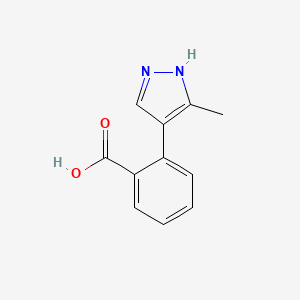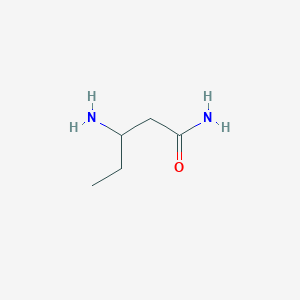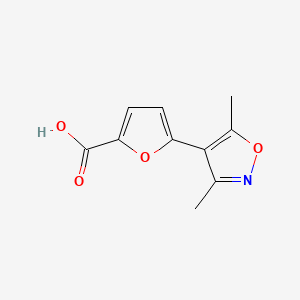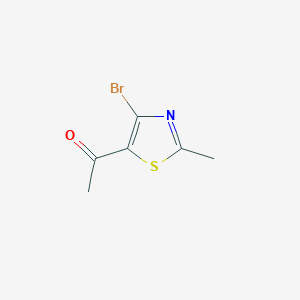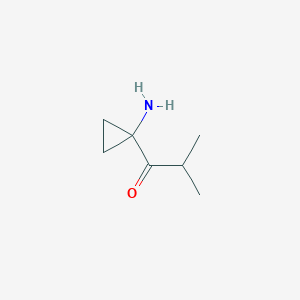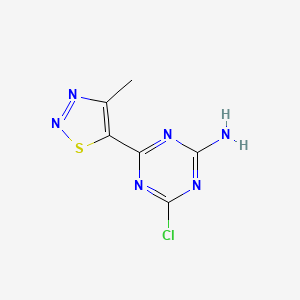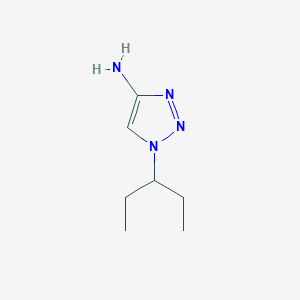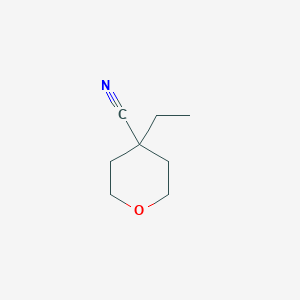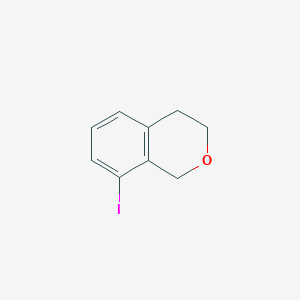
8-Iodo-3,4-dihydro-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-3,4-dihydro-1H-2-benzopyran is an organic compound with the molecular formula C9H9IO It is a derivative of 2-benzopyran, where an iodine atom is substituted at the 8th position of the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydro-1H-2-benzopyran typically involves the iodination of 3,4-dihydro-2H-1-benzopyran. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions
8-Iodo-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form 8-iodo-2H-1-benzopyran-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran or diethyl ether.
Major Products
Substitution: Formation of 8-substituted-3,4-dihydro-1H-2-benzopyran derivatives.
Oxidation: Formation of 8-iodo-2H-1-benzopyran-1-one.
Reduction: Formation of 3,4-dihydro-1H-2-benzopyran.
Wissenschaftliche Forschungsanwendungen
8-Iodo-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Material Science: The compound can be used in the development of new materials with unique optical and electronic properties.
Chemical Biology: It serves as a probe for studying biological processes involving benzopyran derivatives.
Pharmaceutical Research: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 8-Iodo-3,4-dihydro-1H-2-benzopyran depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved would vary based on the specific bioactive derivative being studied .
Vergleich Mit ähnlichen Verbindungen
8-Iodo-3,4-dihydro-1H-2-benzopyran can be compared with other benzopyran derivatives:
3,4-Dihydro-2H-1-benzopyran: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
8-Bromo-3,4-dihydro-1H-2-benzopyran: Similar in structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
8-Chloro-3,4-dihydro-1H-2-benzopyran: Contains a chlorine atom, leading to different chemical and biological properties compared to the iodine derivative.
Eigenschaften
Molekularformel |
C9H9IO |
|---|---|
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
8-iodo-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9IO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2 |
InChI-Schlüssel |
OTPLOUWTJHJEIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1C=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



